molecular formula C14H13BrO2 B6334116 (5-(Benzyloxy)-2-bromophenyl)methanol CAS No. 1084897-39-1

(5-(Benzyloxy)-2-bromophenyl)methanol

Cat. No.: B6334116
CAS No.: 1084897-39-1
M. Wt: 293.15 g/mol
InChI Key: DKAQADNPOACIKZ-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-bromophenyl)methanol (CAS 1084897-39-1) is a benzyl-protected bromophenol derivative of significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 14 H 13 BrO 2 and a molecular weight of 293.16 g/mol, serves as a versatile synthetic building block . Its primary research application lies in its role as a key intermediate for constructing complex bioactive molecules. The structure features both a bromine atom and a benzyloxy group on the aromatic ring, making it amenable to further functionalization via cross-coupling reactions, while the hydroxymethyl group can be oxidized to the corresponding aldehyde or converted to other functional groups such as an amine . This makes it a precursor for compounds like 2-(Benzyloxy)-5-bromobenzaldehyde and (5-(Benzyloxy)-2-bromophenyl)methanamine . Notably, the benzyloxy pharmacophore, a key structural feature of this compound, is recognized for its relevance in developing inhibitors for neurological targets. Research indicates that this motif is present in potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B), an enzyme targeted for the treatment of Parkinson's disease . The compound's utility is further demonstrated in multi-step synthetic routes for generating diverse chemical libraries for biological screening . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2-bromo-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAQADNPOACIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzyloxy 2 Bromophenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections of the (5-(Benzyloxy)-2-bromophenyl)methanol Structure

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential synthetic pathways. The primary disconnections involve the carbon-oxygen bond of the benzyloxy group, the carbon-carbon bond of the hydroxymethyl group, and the carbon-bromine bond.

Primary Disconnections:

C-O Bond Disconnection (Benzyloxy Group): This leads back to 2-bromo-5-hydroxybenzyl alcohol and a benzyl (B1604629) halide. This suggests a Williamson ether synthesis as a key step for introducing the benzyloxy protecting group.

C-C Bond Disconnection (Hydroxymethyl Group): This points to a precursor such as 5-(benzyloxy)-2-bromobenzaldehyde (B113107) or a corresponding carboxylic acid derivative. The primary alcohol can be formed through the reduction of these functional groups.

C-Br Bond Disconnection: This strategy would involve the bromination of a (5-(benzyloxy)phenyl)methanol precursor. However, controlling the regioselectivity of this bromination can be challenging.

Based on this analysis, a common and logical synthetic strategy involves the initial preparation of a suitably substituted brominated phenolic precursor, followed by the introduction of the benzyloxy group and subsequent modification of the functional group at the C1 position to the desired primary alcohol.

Classical and Established Synthetic Routes to this compound

Several well-established methods have been employed for the synthesis of this compound. These routes often involve multi-step sequences starting from readily available precursors.

A hypothetical route could involve the ortho-lithiation of 1-bromo-4-(benzyloxy)benzene, followed by reaction with a formaldehyde (B43269) equivalent. However, the presence of the bromine atom could lead to complications, such as lithium-halogen exchange.

A more common approach involves building the molecule from a pre-functionalized aryl halide. A key intermediate in this strategy is 2-bromo-5-hydroxybenzaldehyde (B121625). semanticscholar.orgpharmaffiliates.com This compound can be synthesized from 3-hydroxybenzaldehyde (B18108) by bromination. semanticscholar.org

Table 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde semanticscholar.org

ReactantReagentSolventConditionsProductYield
3-HydroxybenzaldehydeBromineDichloromethane (B109758)35-38°C, overnight2-Bromo-5-hydroxybenzaldehyde63%

Once 2-bromo-5-hydroxybenzaldehyde is obtained, the synthesis proceeds with the introduction of the benzyloxy group.

The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis. dntb.gov.uaresearchgate.netnih.gov This involves the deprotonation of the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzyl alcohol to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Table 2: Williamson Ether Synthesis for Benzylation

SubstrateBaseBenzylating AgentSolventProduct
2-Bromo-5-hydroxybenzaldehydeK₂CO₃Benzyl bromideDMF5-(Benzyloxy)-2-bromobenzaldehyde
5-Bromo-2-hydroxybenzyl alcoholNaHBenzyl chlorideTHFThis compound

The use of a base is crucial for the deprotonation of the phenol (B47542). Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being commonly used. researchgate.net

The final step in many synthetic routes to this compound is the formation of the primary alcohol. This is most commonly achieved by the reduction of the corresponding aldehyde, 5-(benzyloxy)-2-bromobenzaldehyde. nih.govbldpharm.comsigmaaldrich.com

Table 3: Reduction of 5-(Benzyloxy)-2-bromobenzaldehyde

SubstrateReducing AgentSolventProduct
5-(Benzyloxy)-2-bromobenzaldehydeSodium borohydride (B1222165) (NaBH₄)Methanol (B129727)/EthanolThis compound
5-(Benzyloxy)-2-bromobenzaldehydeLithium aluminium hydride (LiAlH₄)Diethyl ether/THFThis compound

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically used in alcoholic solvents. For less reactive carbonyls or when a more potent reducing agent is required, lithium aluminium hydride (LiAlH₄) can be used, followed by an aqueous workup.

Alternatively, if the synthesis starts from a carboxylic acid precursor, such as 2-bromo-5-(benzyloxy)benzoic acid, a stronger reducing agent like LiAlH₄ would be necessary to reduce the carboxylic acid to the primary alcohol. mdpi.com

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netsemanticscholar.orgnih.gov The bromination of aromatic compounds, which can be hazardous in batch due to the use of elemental bromine, can be performed more safely in a flow system by generating the brominating agent in situ. semanticscholar.orgnih.govresearchgate.net While a specific flow synthesis for this compound has not been reported, the individual steps, such as bromination and reduction, are amenable to flow conditions.

Biocatalysis:

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.govmdpi.comresearchgate.netbldpharm.com These methods are often highly selective and operate under mild conditions, making them an attractive green alternative to traditional chemical methods. The reduction of benzaldehyde (B42025) derivatives to benzyl alcohols is a well-established biocatalytic transformation. nih.govmdpi.comresearchgate.netbldpharm.com For instance, whole-cell biocatalysts have been used for the efficient synthesis of benzyl alcohol and its analogs. dntb.gov.uamdpi.com The biocatalytic reduction of 5-(benzyloxy)-2-bromobenzaldehyde to the target alcohol is a feasible and sustainable approach that would avoid the use of metal hydride reducing agents.

Photocatalysis:

Photocatalysis, using light to drive chemical reactions, is another emerging area in sustainable synthesis. While a direct photocatalytic synthesis of the target molecule is not yet established, research into the photocatalytic production of hydrogen peroxide using benzyl alcohol as a sacrificial agent highlights the potential for light-driven transformations of such molecules.

Catalytic Synthesis Protocols

Catalytic methods for the synthesis of this compound primarily focus on the efficient reduction of its aldehyde or carboxylic acid precursors. While specific catalytic protocols for this exact molecule are not extensively detailed in dedicated publications, the synthesis can be inferred from established catalytic reactions on analogous substrates.

A common precursor is 5-(Benzyloxy)-2-bromobenzaldehyde. chemicalbook.comsigmaaldrich.comnih.gov The synthesis of this aldehyde can be accomplished, for example, by the benzylation of 5-bromo-2-hydroxybenzaldehyde. The subsequent and final step is the reduction of the aldehyde functionality. Catalytic hydrogenation is a premier method for this transformation, offering high yields and clean reactions.

Table 1: Representative Catalytic Hydrogenation for Aldehyde Reduction

Catalyst Hydrogen Source Solvent Conditions Typical Yield
Palladium on Carbon (Pd/C) H₂ gas Ethanol, Ethyl Acetate Room Temp, 1-4 atm >95%
Platinum(IV) oxide (PtO₂) H₂ gas Methanol Room Temp, 1-3 atm >95%

This table presents typical conditions for catalytic hydrogenation of aromatic aldehydes and is applicable to the reduction of 5-(Benzyloxy)-2-bromobenzaldehyde.

An alternative precursor is 2-(Benzyloxy)-5-bromobenzoic acid. chemicalbook.comuni.lu This carboxylic acid can be catalytically reduced to the corresponding alcohol. This transformation is more demanding than aldehyde reduction and often requires more potent catalytic systems or harsher conditions. Heterogeneous catalysts are often employed for their ease of separation.

Another approach involves the use of transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, enhancing laboratory safety.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of fine chemicals, including improved safety, enhanced heat and mass transfer, and superior scalability compared to traditional batch methods. semanticscholar.orgrsc.org The synthesis of this compound, particularly the reduction of 5-(Benzyloxy)-2-bromobenzaldehyde, is well-suited for adaptation to a flow process.

A flow-based reduction could utilize a packed-bed reactor containing a solid-supported reducing agent or catalyst. For instance, a mild and selective reduction of aldehydes using sodium dithionite (B78146) has been successfully demonstrated under flow conditions, offering improved space-time productivity compared to batch reactions. semanticscholar.org

Table 2: Comparison of Batch vs. Flow Reduction of Benzaldehyde using Sodium Dithionite

Parameter Batch Process Flow Process
Reaction Time 12 hours 64 minutes
Productivity Lower 3.9 to 8 times higher

| Safety | Handling of bulk reagents | Smaller reagent volumes at any given time |

Data adapted from a study on the reduction of various aldehydes, demonstrating the potential advantages for a flow synthesis of this compound. semanticscholar.org

Furthermore, the use of Diisobutylaluminium hydride (DIBAL-H) for the selective reduction of esters to aldehydes has been effectively translated to flow systems, preventing over-reduction to the alcohol. researchgate.net A similar setup could be precisely controlled to achieve the reduction of an ester precursor to this compound. Such a process would involve pumping the substrate solution through a temperature-controlled microreactor where it mixes with the reducing agent, followed by in-line quenching. This approach minimizes the handling of pyrophoric reagents and allows for rapid optimization and production. researchgate.netbeilstein-journals.org

Chemoenzymatic and Biocatalytic Strategies

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions. nih.gov The reduction of 5-(Benzyloxy)-2-bromobenzaldehyde to this compound is an ideal candidate for a biocatalytic approach.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of the target alcohol, an ADH could be used in the reductive direction, requiring a stoichiometric cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). Whole-cell biocatalysts, for example using strains of E. coli, are often employed to provide a cost-effective solution for cofactor regeneration. nih.govresearchgate.net

Research has shown that whole cells of E. coli JM109 can selectively reduce a wide range of aromatic aldehydes to their corresponding alcohols with high efficiency. nih.govresearchgate.net Benzaldehyde derivatives with electron-donating groups, such as the benzyloxy group present in the target substrate, are often good substrates for these enzymatic reductions. nih.gov

Table 3: Substrate Scope of E. coli JM109 for Aldehyde Reduction

Substrate Relative Reaction Rate
Benzaldehyde 100%
4-Methoxybenzaldehyde 130%
2,4-Dimethoxybenzaldehyde 240%

This table, adapted from Sello et al., illustrates the influence of substituents on the enzymatic reduction rate. The electron-donating benzyloxy group in 5-(benzyloxy)-2-bromobenzaldehyde would be expected to result in efficient reduction. nih.gov

Another enzymatic route could involve carboxylate reductases (CARs), which can reduce carboxylic acids directly to aldehydes. mdpi.com While this is typically used to generate aldehydes, a subsequent reduction step by an ADH within the same whole-cell system could provide a direct route from 2-(Benzyloxy)-5-bromobenzoic acid to the final product in a one-pot cascade.

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, methodologies for stereoselective synthesis are not applicable for the preparation of this specific compound. The synthesis of chiral analogues would require modification of the substrate to introduce a prochiral center or the use of asymmetric catalysts in reactions that create a new stereocenter, which falls outside the scope of synthesizing the title compound.

Optimization of Synthetic Pathways and Process Intensification

The most direct synthetic route proceeds via the reduction of 5-(Benzyloxy)-2-bromobenzaldehyde. Optimization of this pathway would involve:

Catalyst Screening: Identifying a highly active and selective catalyst for the reduction step that operates under mild conditions with low catalyst loading.

Solvent Selection: Choosing a green solvent that allows for high solubility of the substrate and easy product isolation.

Process intensification can be achieved by transitioning the synthesis from batch to continuous flow. As discussed in section 2.3.2, a flow process for the reduction step would offer several advantages:

Enhanced Safety: Particularly when using hazardous reagents like DIBAL-H or flammable hydrogen gas.

Improved Control: Precise control over reaction temperature, pressure, and residence time leads to better selectivity and reproducibility.

Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by using parallel reactors, avoiding the challenges associated with scaling up large batch reactors. rsc.org

A fully intensified process could involve the continuous synthesis of the 5-(Benzyloxy)-2-bromobenzaldehyde precursor, followed by an in-line reduction and subsequent purification, creating a seamless "synthesis-to-product" manufacturing line.

Reactivity and Mechanistic Pathways of 5 Benzyloxy 2 Bromophenyl Methanol

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond on the phenyl ring is a primary site for transformations that build molecular complexity, most notably through the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) reactions typically require the aromatic ring to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of (5-(Benzyloxy)-2-bromophenyl)methanol, the ring is substituted with electron-donating groups (benzyloxy and hydroxymethyl), which makes it unreactive toward traditional intermolecular SNAr pathways.

However, an important related transformation is intramolecular SNAr, which is a key strategy for the synthesis of seven-membered heterocyclic systems like dibenzo[b,f]oxepines. nih.gov In this approach, a precursor molecule is designed where a nucleophile, typically a hydroxyl group, is tethered in proximity to the bromine-bearing ring. Deprotonation of the nucleophile under basic conditions facilitates an intramolecular cyclization, displacing the bromide and forming the oxepine ring. For example, a phenol (B47542) derived from a stilbene (B7821643) precursor can undergo intramolecular SNAr cyclization upon treatment with a base like cesium carbonate under microwave irradiation to yield the dibenzo[b,f]oxepin core. nih.gov

Table 1: Representative Conditions for Intramolecular SNAr Cyclization

Reactant TypeBaseSolventConditionsProductYieldReference
2-(2-Bromostyryl)phenol derivativeCs₂CO₃DMSOMicrowave, 180 °C, 15 minDibenzo[b,f]oxepin72% nih.gov

The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. The standard catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, including the primary alcohol present in the substrate. nih.govnih.gov For a substrate like this compound, this reaction provides a direct route to biphenyl (B1667301) derivatives. ajgreenchem.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemperatureYieldReference
Substituted BromobenzenePhenylboronic AcidPd(OAc)₂ / NHCK₂CO₃H₂O/2-Propanol82 °CGood to Excellent researchgate.net
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ / 7aK₂CO₃Dioxane100 °C99% researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated aromatic product. chemguide.co.uk This reaction would allow for the introduction of a vinyl group at the 2-position of the this compound core.

Table 3: Typical Conditions for Heck Reaction of Aryl Bromides

Aryl BromideAlkeneCatalyst / LigandBaseSolventTemperatureYieldReference
2-Acetyl-5-bromobenzofuranStyrenePd(II)-complexEt₃NDMF130 °C99% google.com
Aryl BromidesActivated AlkenesPd(OAc)₂BaseVariousVariousGood chemguide.co.uk

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net The reaction proceeds through a catalytic cycle similar to other cross-couplings, resulting in the formation of an arylalkyne. This provides a direct method for introducing an alkynyl functional group onto the aromatic ring of the substrate.

Table 4: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemperatureYieldReference
5-BromoindolePhenylacetylene (B144264)Pd(OAc)₂ / XPhosCs₂CO₃Dioxane/H₂O100 °C95% researchgate.net
Aryl HalidesTerminal AlkynesPd catalyst, Cu(I) cocatalystAmineVariousRoom TempGood researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. This method is a powerful tool for synthesizing substituted anilines.

Table 5: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst / LigandBaseSolventTemperatureYieldReference
4-BromotolueneAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene (B28343)80 °C98% researchgate.net
Bromo-indazolesMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane100 °C94% researchgate.net

Halogen-metal exchange, particularly lithium-halogen exchange, is a powerful method for converting aryl bromides into highly reactive organometallic intermediates. libretexts.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C or lower) can result in the rapid exchange of the bromine atom for a lithium atom. mdpi.com This reaction proceeds via an "ate-complex" intermediate. libretexts.org

The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. For instance, quenching the reaction with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. A critical consideration for this substrate is the presence of the acidic primary alcohol proton, which would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the alcohol and a second to perform the halogen-metal exchange.

Table 6: Representative Halogen-Metal Exchange and Electrophilic Quench

SubstrateReagentElectrophile (E)Product after QuenchConditionsReference
Aryl Bromiden-BuLi or t-BuLiCO₂Aryl Carboxylic AcidTHF, -78 °C mdpi.com
Aryl Bromiden-BuLi or t-BuLiR-CHOAryl-CH(OH)-RTHF, -78 °C libretexts.org

Reactions at the Primary Alcohol Functional Group

The primary benzylic alcohol of this compound is amenable to both oxidation and reduction reactions, allowing for the interconversion of oxidation states at the benzylic carbon.

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are used to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent overoxidation. mdpi.com Other modern reagents like Dess-Martin periodinane (DMP) also achieve this conversion efficiently under mild conditions. researchgate.net This reaction yields 5-(Benzyloxy)-2-bromobenzaldehyde (B113107), a useful synthetic intermediate.

Table 7: Conditions for Oxidation of Primary Alcohols to Aldehydes

Alcohol SubstrateReagentSolventTemperatureProductYieldReference
Primary Benzylic AlcoholPyridinium Chlorochromate (PCC)CH₂Cl₂Room TempBenzaldehyde (B42025)Good mdpi.comorgsyn.org
2-Amino-5-bromobenzyl alcoholCu(I)/TEMPO/NMI/AirAcetonitrile (B52724)Room Temp2-Amino-5-bromobenzaldehyde89-91% scribd.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orgchemicalbook.com These reactions typically involve heating under reflux to ensure the complete oxidation of the intermediate aldehyde to the final carboxylic acid product, 5-(Benzyloxy)-2-bromobenzoic acid. chemguide.co.uknih.gov A two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO₂ is also effective for converting primary alcohols to carboxylic acids under mild conditions that tolerate sensitive functional groups. nih.gov

Table 8: Conditions for Oxidation of Primary Alcohols to Carboxylic Acids

Alcohol SubstrateReagentSolventConditionsProductYieldReference
Benzyl (B1604629) AlcoholKMnO₄ / NaOHWaterReflux, then AcidificationBenzoic Acid55% libretexts.org
Primary AlcoholNaOCl/TEMPO then NaClO₂CH₂Cl₂/H₂O/Phosphate (B84403) BufferRoom TempCarboxylic AcidHigh nih.gov
Benzyl AlcoholAir/O₂, light irradiationAcetone (B3395972)Room Temp, 24hBenzoic AcidHigh nih.gov

The complete reduction of the primary alcohol functional group to a methyl group is a deoxygenation reaction known as hydrogenolysis. This transformation can be achieved through several methods. One classic approach involves the use of hydriodic acid (HI) with red phosphorus, which converts the alcohol to an intermediate iodide that is subsequently reduced. chemicalbook.com

A more common and milder method is catalytic hydrogenation. Subjecting this compound to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst can reduce the benzylic alcohol to a methyl group. However, a significant consideration for this specific substrate is that the benzyl ether protecting group is also susceptible to cleavage under these conditions (hydrogenolysis). Therefore, this reaction would likely lead to the formation of 4-bromo-2-methylphenol (B185452) as the final product, as both the benzylic alcohol and the benzyl ether would be cleaved.

Table 9: Representative Conditions for Reduction of Benzylic Alcohols

SubstrateReagent/CatalystSolventConditionsProductYieldReference
Benzylic AlcoholsHI (cat.), Red PhosphorusToluene/WaterRefluxAlkylbenzeneGood chemicalbook.com
5-HydroxymethylfurfuralH₂, Cu-Co/C2-Propanol180 °C, 5 bar H₂2,5-Dimethylfuran>98%

Esterification and Etherification Protocols

The primary alcohol functionality of this compound is readily susceptible to esterification and etherification, providing straightforward pathways for derivatization.

Esterification: The conversion of the hydroxyl group to an ester can be achieved using various standard protocols. mdpi.com The reaction with carboxylic acids, often activated by coupling agents, or with more reactive acyl chlorides and anhydrides, proceeds efficiently. mdpi.commedcraveonline.com For instance, the esterification of benzyl alcohol with acetic acid can be catalyzed by solid acid catalysts. nih.gov

Esterification Reactions of this compound

Reagent Catalyst/Coupling Agent Product
Acetic Anhydride Pyridine, DMAP (5-(Benzyloxy)-2-bromophenyl)methyl acetate
Benzoyl Chloride Triethylamine (5-(Benzyloxy)-2-bromophenyl)methyl benzoate

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis, which involves the formation of an alkoxide followed by reaction with an alkyl halide. nih.gov Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using specific reagent systems. organic-chemistry.orgresearchgate.net For example, iron(III) chloride has been shown to catalyze the etherification of benzyl alcohols. nih.gov

Etherification Reactions of this compound

Reagent Base Product
Methyl Iodide Sodium Hydride 1-(Benzyloxy)-2-bromo-5-(methoxymethyl)benzene

Elimination and Rearrangement Pathways

Elimination: Benzylic alcohols can undergo acid-catalyzed dehydration via an E1 pathway to form conjugated alkenes. ucalgary.cayoutube.com This process involves the protonation of the alcohol to create a good leaving group, followed by its departure to form a resonance-stabilized benzylic carbocation. youtube.com Subsequent deprotonation yields the alkene. youtube.com While this pathway is possible for this compound, the stability of the aromatic system generally disfavors it under standard conditions. Elimination reactions of benzylic systems are often more favorable when a more stable conjugated system can be formed. ucalgary.cayoutube.com

Rearrangement: Rearrangement reactions of the carbon skeleton in this compound are not common under typical synthetic conditions. However, various named rearrangement reactions are known for related structures, such as the benzilic acid rearrangement of 1,2-diketones and the Wittig rearrangement of ethers. slideshare.netwikipedia.orglibretexts.org These types of transformations generally require specific functional group arrangements not present in the parent molecule or are induced by specific, often harsh, reagents. slideshare.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substituents on the benzene ring of this compound direct the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzyloxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. fiveable.melibretexts.orguci.edu The hydroxymethyl group is weakly deactivating. fiveable.me Activating groups increase the rate of EAS compared to benzene, while deactivating groups slow it down. libretexts.orgmasterorganicchemistry.comlibretexts.org The strong activating effect of the benzyloxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. libretexts.org Given that one ortho position is blocked by bromine and the para position is occupied, electrophilic substitution is most likely to occur at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic aromatic substitution, particularly when activated by strong electron-withdrawing groups. chemistrysteps.comyoutube.comyoutube.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For SNAr to occur, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group. libretexts.org In this compound, the benzyloxy and hydroxymethyl groups are not strong electron-withdrawing groups, making SNAr at the bromine-bearing carbon less favorable under standard conditions. However, reactions with very strong nucleophiles, such as sodium amide, can proceed through a benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com

Cleavage and Derivatization of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for phenols and its cleavage is a key step in many synthetic routes. organic-chemistry.org

Cleavage: The most common method for removing a benzyl ether is through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.orgyoutube.com This method is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.orgyoutube.com Other reagents, such as strong acids or Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex, can also be used for debenzylation, sometimes offering different chemoselectivity. organic-chemistry.orgorganic-chemistry.org Oxidative methods using reagents like dichlorodicyanoquinone (DDQ) can also cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov

Methods for Benzyloxy Group Cleavage

Reagent Conditions Product
H₂, Pd/C Atmospheric or elevated pressure 2-Bromo-5-hydroxybenzyl alcohol

Derivatization: Once the phenolic hydroxyl group is unmasked, it can be further derivatized to introduce a wide range of functionalities. nih.gov This can include acylation to form esters or alkylation to form new ethers, significantly increasing the molecular complexity and synthetic utility of the resulting compound. nih.govresearchgate.net Derivatization is a key strategy for modifying the properties of natural phenols for drug development. nih.gov

Exploration of Novel Reaction Pathways and Conditions for this compound

The presence of the aryl bromide in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce diverse aryl, vinyl, alkynyl, and amino substituents at the C2 position of the benzene ring. The development of new catalysts and reaction conditions continues to expand the scope and efficiency of these transformations.

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the detailed mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and controlling product selectivity.

The direct observation of reaction intermediates provides invaluable insight into reaction mechanisms. Various spectroscopic techniques can be employed for this purpose.

In situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-IR spectroscopy can be used to monitor the progress of reactions in real-time. uu.nlrsc.org For example, in the oxidation of benzyl alcohol, the disappearance of alcohol C-O and O-H stretching bands and the appearance of aldehyde or ester C=O stretching bands can be followed to understand the reaction kinetics and mechanism. uu.nl

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to study the adsorption of reactants onto catalyst surfaces, providing information about the nature of the adsorbed species and potential intermediates. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure of stable products and, in some cases, can be used at low temperatures to observe and identify less stable reaction intermediates.

Mass Spectrometry (MS): Mass spectrometry is widely used to identify products and can also be employed to detect reaction intermediates, particularly in combination with chromatographic separation techniques like GC-MS after derivatization. nih.govmdpi.com

These experimental techniques, often complemented by computational studies, are essential for building a comprehensive understanding of the reaction pathways of this compound.

Table of Compounds Mentioned

Compound Name
This compound
(5-(Benzyloxy)-2-bromophenyl)methyl acetate
(5-(Benzyloxy)-2-bromophenyl)methyl benzoate
1-(Benzyloxy)-2-bromo-5-(methoxymethyl)benzene
1-(Benzyloxy)-2-bromo-5-((benzyloxy)methyl)benzene
2-Bromo-5-hydroxybenzyl alcohol
Acetic Anhydride
Benzoyl Chloride
Benzyl Bromide
Boron trichloride-dimethyl sulfide complex
Dichlorodicyanoquinone (DDQ)
Dicyclohexylcarbodiimide (DCC)
Dimethylaminopyridine (DMAP)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Methyl Iodide
Palladium on carbon (Pd/C)
Pyridine
Sodium Amide
Sodium Hydride
Triethylamine

Kinetic Studies and Reaction Rate Determination

Currently, there is a notable absence of publicly available, peer-reviewed scientific literature detailing specific kinetic studies or reaction rate determinations for this compound. While general principles of chemical kinetics would apply to its reactions, such as oxidation of the alcohol moiety or substitution at the brominated phenyl ring, dedicated experimental investigations to quantify the rate constants, determine the order of reaction with respect to various reactants, or elucidate the activation energy for its transformations have not been reported.

To illustrate the type of data that would be generated from such studies, a hypothetical table is presented below. This table represents the kind of information that would be sought in kinetic investigations, for example, in a hypothetical oxidation reaction.

Hypothetical Kinetic Data for the Oxidation of this compound

Experiment Initial [Substrate] (mol/L) Initial [Oxidant] (mol/L) Initial Rate (mol/L·s)
1 0.010 0.010 1.5 x 10⁻⁵
2 0.020 0.010 3.0 x 10⁻⁵
3 0.010 0.020 1.5 x 10⁻⁵

Note: This data is purely illustrative and does not represent actual experimental results.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could be strategically incorporated into the molecule. For instance, deuterating the benzylic alcohol position (C-H to C-D) would allow for the measurement of a kinetic isotope effect (KIE), which can provide evidence for bond-breaking at that position in the rate-determining step of a reaction.

However, a thorough search of scientific databases reveals no specific isotopic labeling studies that have been conducted on this compound. Research on the isotopic labeling of the parent compound, benzyl alcohol, has been performed to probe enzymatic reaction mechanisms, but these findings cannot be directly extrapolated to the substituted derivative . nih.govresearchgate.net

Should such studies be undertaken, one might expect to see experimental designs like the one outlined in the hypothetical table below.

Hypothetical Isotopic Labeling Scheme for Mechanistic Analysis

Labeled Compound Isotope Position Purpose of Labeling Potential Reaction Studied
(5-(Benzyloxy)-2-bromophenyl)methan-d-ol Hydroxyl Hydrogen To probe proton transfer steps Esterification or Etherification
(5-(Benzyloxy)-2-bromophenyl)(¹³C)methanol Carbinol Carbon To follow the carbon skeleton in rearrangements Pinacol-type rearrangements
(5-(Benzyloxy-d₇)-2-bromophenyl)methanol Benzyl Ether Group To investigate the stability of the protecting group Deprotection reactions

Note: This table is for illustrative purposes only and does not reflect published research.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides valuable insights into reaction mechanisms by modeling electronic structures, transition states, and reaction energy profiles. Methods such as Density Functional Theory (DFT) and ab initio calculations could be applied to this compound to explore various mechanistic pathways, predict the stability of intermediates, and calculate activation barriers. These theoretical studies can complement experimental findings and guide future research.

Despite the potential of these methods, there is no specific computational research in the existing literature that focuses on the reaction mechanisms of this compound. Computational studies on related bromo-aromatic compounds or benzyl alcohols exist, but dedicated theoretical analyses for this specific molecule are not available.

A computational study on this compound would likely generate data that could be summarized as shown in the hypothetical table below, comparing different proposed pathways for a given reaction.

Hypothetical Computational Data for a Reaction of this compound

Mechanistic Pathway Computational Method Calculated Activation Energy (kcal/mol) Predicted Rate-Determining Step
Sₙ1-type DFT (B3LYP/6-311G*) 35.2 Formation of carbocation
Sₙ2-type MP2/cc-pVTZ 28.5 Nucleophilic attack
Radical-mediated CASSCF(8,8)/ANO-L 42.1 Homolytic bond cleavage

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Derivatives and Analogues of 5 Benzyloxy 2 Bromophenyl Methanol

Design Principles for Structural Modification and Analogue Generation

The design of derivatives and analogues of (5-(Benzyloxy)-2-bromophenyl)methanol is guided by established principles of medicinal chemistry, aiming to optimize pharmacokinetic and pharmacodynamic properties. Key strategies include isosteric and bioisosteric replacements, substituent modulation, and scaffold hopping.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of analogue design. pressbooks.pubpressbooks.pub For the benzyloxy group, this could involve substituting the phenyl ring with various heterocyclic systems to alter properties like solubility, metabolic stability, and receptor interactions. nih.gov The electronic properties of the benzyloxy ring can be fine-tuned by introducing electron-donating or electron-withdrawing substituents, which can influence binding affinities and metabolic pathways. nih.gov

Modification of the bromophenyl core offers further opportunities for optimization. The bromine atom itself can be replaced by other halogens (e.g., chlorine, fluorine) or other functional groups to probe the effects of size, electronegativity, and hydrogen bonding potential on biological targets. researchgate.net The strategic placement of additional substituents on the bromophenyl ring can explore new binding pockets and enhance target selectivity. brainkart.com Computational methods and structure-based design can guide these modifications by predicting the impact of structural changes on the molecule's interaction with its biological target. organic-chemistry.org

Synthesis of Analogues with Modifications on the Benzyloxy Moiety

The synthesis of analogues with a substituted benzyloxy group can be readily achieved through the Williamson ether synthesis. jk-sci.comwikipedia.orgmasterorganicchemistry.com This method involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with a variety of substituted benzyl (B1604629) halides in the presence of a base. The choice of substituted benzyl halide allows for the introduction of a wide range of functional groups onto the benzyloxy phenyl ring, including alkyl, alkoxy, nitro, and cyano groups.

For instance, the reaction of 4-bromo-2-(hydroxymethyl)phenol with a substituted benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) would yield the desired ether. researchgate.net This approach provides a straightforward route to a library of analogues with diverse electronic and steric properties on the benzyloxy moiety.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the substituted benzyloxyaryl system. researchgate.netresearchgate.netnih.govnih.gov This could involve the coupling of a boronic acid derivative of the benzyl alcohol with a suitably functionalized bromophenol.

Table 1: Examples of Reagents for Synthesis of Analogues with Varied Substitutions on the Benzyloxy Phenyl Ring

Starting Material 1Starting Material 2 (Substituted Benzyl Halide)Product
4-Bromo-2-(hydroxymethyl)phenol4-Methoxybenzyl chloride(5-((4-Methoxybenzyl)oxy)-2-bromophenyl)methanol
4-Bromo-2-(hydroxymethyl)phenol4-Nitrobenzyl bromide(5-((4-Nitrobenzyl)oxy)-2-bromophenyl)methanol
4-Bromo-2-(hydroxymethyl)phenol4-Chlorobenzyl bromide(5-((4-Chlorobenzyl)oxy)-2-bromophenyl)methanol
4-Bromo-2-(hydroxymethyl)phenol4-Methylbenzyl chloride(5-((4-Methylbenzyl)oxy)-2-bromophenyl)methanol

Bioisosteric replacement of the benzyloxy group with various heterocyclic ethers can significantly impact the pharmacological profile of the resulting analogues. Heterocycles can introduce new hydrogen bonding opportunities, alter lipophilicity, and improve metabolic stability. nih.gov

The synthesis of such analogues can also be accomplished via the Williamson ether synthesis, where a heterocyclic methyl halide is used in place of a benzyl halide. For example, reacting 4-bromo-2-(hydroxymethyl)phenol with 2-(chloromethyl)pyridine (B1213738) in the presence of a base would yield the corresponding pyridyl ether analogue. A variety of heterocyclic methyl halides, such as those derived from furan, thiophene, and thiazole, can be utilized to generate a diverse set of analogues.

Table 2: Examples of Heterocyclic Methyl Halides for Bioisosteric Replacement

Heterocyclic Methyl HalideResulting Analogue
2-(Chloromethyl)pyridine(5-((Pyridin-2-yl)methoxy)-2-bromophenyl)methanol
2-(Bromomethyl)furan(5-((Furan-2-yl)methoxy)-2-bromophenyl)methanol
3-(Chloromethyl)thiophene(5-((Thiophen-3-yl)methoxy)-2-bromophenyl)methanol
2-(Chloromethyl)thiazole(5-((Thiazol-2-yl)methoxy)-2-bromophenyl)methanol

Synthesis of Analogues with Modifications on the Bromophenyl Core

Modification of the bromophenyl core can be achieved by introducing different halogen atoms or a variety of other functional groups. The choice of synthetic strategy depends on the desired functional group.

The bromine atom can be replaced with other halogens, such as iodine or chlorine, starting from the appropriately halogenated 4-halophenol precursor and following a similar synthetic route as for the parent compound. For example, starting with 4-chloro-2-nitrophenol, a series of reactions including benzylation of the phenol (B47542), reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer reaction to introduce a hydroxyl group, followed by reduction of the resulting aldehyde or carboxylic acid would yield the corresponding chloro-analogue.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto the bromophenyl ring. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties by reacting the bromo-substituted precursor with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgrsc.orglibretexts.orgresearchgate.net Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Table 3: Examples of Functional Group Introduction on the Bromophenyl Core

Reaction TypeReagentResulting Functional Group
Sonogashira CouplingTrimethylsilylacetyleneEthynyl
Suzuki-Miyaura CouplingPhenylboronic acidPhenyl
Buchwald-Hartwig AminationAnilinePhenylamino
CyanationZinc cyanideCyano

The synthesis of regioisomers of this compound, such as (2-(Benzyloxy)-5-bromophenyl)methanol, can be achieved by starting with the appropriate regioisomeric phenol. nih.gov For example, the synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol would begin with 5-bromo-2-hydroxybenzaldehyde. orgsyn.org

The synthesis of poly-substituted bromophenyl derivatives involves the strategic introduction of multiple substituents onto the aromatic ring. The order of substituent introduction is crucial and is dictated by the directing effects of the existing groups. brainkart.comyoutube.comopenstax.org For instance, to synthesize a derivative with an additional substituent, one would need to consider the directing effect of both the benzyloxy and bromo groups. The benzyloxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. This allows for controlled introduction of further substituents at specific positions. Blocking groups, such as a sulfonic acid group, can be employed to direct substitution to a specific position and can be subsequently removed. pressbooks.pub

For the synthesis of polyhalogenated derivatives, starting materials containing multiple halogen atoms can be used, or additional halogenation steps can be incorporated into the synthetic sequence. nih.govwikipedia.org For example, starting from a dibromophenol would lead to a dibrominated analogue.

Functional Group Transformations and Derivatizations at the Methanol (B129727) Position

The primary alcohol (methanol) moiety is a key site for derivatization, allowing for its conversion into a variety of other functional groups, including amines, thiols, and other heteroatom-containing groups. These transformations significantly expand the synthetic utility of the parent molecule.

The conversion of the benzylic alcohol in this compound to an amine is a valuable transformation for accessing compounds with potential biological activity. One powerful method for this conversion is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. libretexts.org This process, often catalyzed by transition metals like ruthenium, cobalt, or nickel, involves the temporary oxidation of the alcohol to its corresponding aldehyde in situ. nih.gov The transient aldehyde then condenses with an amine (either ammonia (B1221849) or a primary/secondary amine) to form an imine, which is subsequently reduced by the catalyst using the hydrogen atoms "borrowed" from the initial alcohol oxidation step. wikipedia.org This atom-economical process generates water as the only byproduct. nih.gov Alternatively, direct dehydrative amination of benzylic alcohols can be achieved using specific catalysts, such as water-soluble calix wikipedia.orgresorcinarene sulfonic acid, providing an environmentally benign route to benzylic amines.

Analogous to amination, the methanol group can be converted to a thioether (a protected thiol) through dehydrative thioetherification. This reaction involves the coupling of the alcohol with a thiol in the presence of a catalyst. researchgate.net Zinc-based catalysts, such as ZnI₂ or ZnCl₂, have proven effective for promoting the dehydrative coupling of benzylic alcohols with various thiols to yield the corresponding thioethers in moderate to high yields. researchgate.net

Beyond direct replacement, the methanol group can be transformed into other key functionalities. A primary conversion is the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. This can be achieved using various oxidizing agents or through bio-oxidation catalyzed by enzymes like (5-hydroxymethyl)furfural oxidase (HMFO). The resulting aldehyde is a crucial intermediate for reactions such as reductive amination or Wittig-type olefination. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a halide (chloride or bromide) or a sulfonate ester (e.g., tosylate). For instance, treatment of a benzylic alcohol with tosyl chloride can, depending on the conditions and substrate electronics, lead to the corresponding benzyl chloride. researchgate.net The Appel reaction provides a method for converting the alcohol to a bromide. This transformation activates the benzylic position for subsequent nucleophilic substitution reactions.

Transformation TypeReagents/CatalystProduct Class
AminationAmine, Transition Metal Catalyst (e.g., Ru, Co, Ni)Benzylic Amines
ThioetherificationThiol, Zinc Catalyst (e.g., ZnI₂, ZnCl₂)Benzylic Thioethers
OxidationOxidizing Agent or Biocatalyst (e.g., HMFO)Benzaldehydes, Benzoic Acids
ChlorinationTosyl Chloride, BaseBenzyl Chlorides
BrominationAppel Reaction (e.g., CBr₄, PPh₃)Benzyl Bromides

The structure of this compound is suitable for its use as a monomer in polycondensation reactions to form polybenzyl-type polymers. Under acidic conditions, using Friedel-Crafts catalysts like SnCl₄ or AlCl₃, benzylic alcohols can undergo dehydrative polymerization. researchgate.netacs.org The reaction mechanism involves the protonation of the benzylic hydroxyl group, which then departs as a water molecule to generate a resonance-stabilized benzylic carbocation. This electrophilic species subsequently attacks the aromatic ring of another monomer unit in a classic Friedel-Crafts alkylation reaction, forming a new carbon-carbon bond and propagating the polymer chain. researchgate.net

For this compound, the electrophilic attack is directed by the existing substituents on the aromatic ring. The benzyloxy group is a strong activating group and ortho-, para-directing, while the bromo group is a deactivating but also ortho-, para-directing substituent. The polymerization would likely result in a complex, branched polymer structure, as multiple positions on the aromatic ring are available for substitution. researchgate.net

Development of Complex Organic Scaffolds from this compound

The aryl bromide functionality of this compound is a powerful handle for constructing complex organic scaffolds through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, making the molecule an ideal starting point for synthesizing biaryls, conjugated systems, and heterocyclic structures.

The Suzuki-Miyaura coupling is a preeminent method for forming C(sp²)-C(sp²) bonds. libretexts.org This reaction couples the aryl bromide of this compound with a wide variety of organoboron reagents, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This methodology provides a direct route to biaryl compounds, where the second aryl group can be functionalized with numerous substituents, enabling the construction of large libraries of complex molecules. nih.gov

The Sonogashira coupling offers a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org Using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, the bromo-substituent of this compound can be coupled with various terminal alkynes. organic-chemistry.orgyoutube.com This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates and structural motifs in materials science and medicinal chemistry. wikipedia.org

The utility of these cross-coupling reactions extends to the synthesis of complex heterocyclic scaffolds. For instance, domino reactions that combine an intermolecular Sonogashira coupling with a subsequent intramolecular cyclization can be employed. A reported strategy involves the coupling of a 2-bromophenoxy derivative with a terminal alkyne, followed by an intramolecular cyclization to furnish 2,3-disubstituted benzo[b]furans. organic-chemistry.org Applying this logic, the this compound scaffold could be elaborated into complex fused ring systems. Furthermore, modern photoredox/nickel dual catalysis methods allow for the coupling of aryl bromides with heterocyclic partners to form N-benzylic heterocycles, representing another avenue for creating complex, pharmaceutically relevant structures from this versatile starting material. nih.gov

Coupling ReactionCoupling PartnerResulting Scaffold
Suzuki-Miyaura CouplingArylboronic Acid/EsterBiaryl Compound
Sonogashira CouplingTerminal AlkyneArylalkyne
Heck CouplingAlkeneAryl-Substituted Alkene
Buchwald-Hartwig AminationAmineAryl Amine
Photoredox/Ni CouplingN-HeterocycleN-Aryl Heterocycle

Computational and Theoretical Studies of 5 Benzyloxy 2 Bromophenyl Methanol

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would be foundational to understanding the compound's reactivity. This is typically performed using methods like Density Functional Theory (DFT). Key parameters derived from these calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical for predicting chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity. For (5-(Benzyloxy)-2-bromophenyl)methanol, the electron-rich aromatic rings and oxygen atoms would likely be the primary locations of the HOMO, while the LUMO might be distributed over the brominated phenyl ring, indicating sites susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties Calculated with DFT (Note: This data is illustrative and not from published research.)

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability
Dipole Moment2.1 DIndicates molecular polarity

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds, particularly the C-O-C ether linkage and the C-C bond of the methanol (B129727) group, gives rise to various conformers with different energies. A conformational analysis would identify the most stable (lowest energy) conformer and the energy barriers between different conformations.

This analysis is performed by systematically rotating key dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). The results would reveal the most likely shapes the molecule adopts in solution, which is crucial for understanding its interaction with other molecules or biological targets. The steric hindrance from the bromine atom and the benzyloxy group would significantly influence the preferred conformations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. For this molecule, distinct signals would be predicted for the protons and carbons of the two different phenyl rings, the methylene (B1212753) bridge, and the hydroxymethyl group.

IR Spectroscopy: The prediction of the infrared spectrum involves calculating the vibrational frequencies of the molecule. Key predicted peaks would correspond to O-H stretching of the alcohol, C-H stretching of the aromatic rings, C-O stretching of the ether and alcohol, and vibrations involving the C-Br bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions in the UV region arising from π-π* transitions within the aromatic systems.

Table 2: Hypothetical Predicted Vibrational Frequencies (IR) (Note: This data is illustrative and not from published research.)

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(O-H)3650Alcohol O-H stretch
ν(C-H)arom3100 - 3000Aromatic C-H stretch
ν(C-O)ether1250Aryl-alkyl ether C-O stretch
ν(C-Br)680Carbon-bromine stretch

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the step-by-step mechanism of chemical reactions involving this compound. For instance, modeling its oxidation to the corresponding aldehyde would involve identifying the structures of the reactants, products, and, crucially, the high-energy transition state. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, providing a quantitative measure of how fast the reaction should proceed. Such studies are vital for optimizing reaction conditions and understanding reaction mechanisms.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with a surface. An MD simulation of this compound in a solvent like water or methanol would reveal information about its solvation shell and the specific intermolecular interactions, such as hydrogen bonding between the molecule's alcohol group and solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

QSPR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its properties or reactivity. By analyzing a series of related bromophenyl derivatives, a QSPR model could be developed to predict the reactivity of this compound in a specific reaction, such as a Suzuki coupling, based on calculated electronic or steric descriptors.

Catalyst Design and Ligand Binding Studies

Given that brominated aromatic compounds are common substrates in cross-coupling reactions, computational studies could be employed to investigate the interaction of this compound with a palladium catalyst. These studies would model how the molecule binds to the metal center (as a ligand) and could help in designing more efficient catalysts for reactions involving this substrate. If the molecule were being investigated for biological activity, similar methods would be used to model its binding to a target protein's active site.

Advanced Applications and Research Niches of 5 Benzyloxy 2 Bromophenyl Methanol in Chemical Science

Role as a Key Synthetic Intermediate in the Total Synthesis of Complex Natural Products and Designed Molecules

(5-(Benzyloxy)-2-bromophenyl)methanol serves as a crucial starting material in the synthesis of complex heterocyclic systems, particularly the dibenzo[b,f]oxepine scaffold. This core structure is found in a variety of naturally occurring compounds and designed molecules that exhibit significant biological activities. researchgate.netmdpi.comdntb.gov.uanih.gov The strategic placement of the bromo and benzyloxymethyl groups on the phenyl ring allows for a range of synthetic manipulations to construct the seven-membered oxepine ring.

The synthesis of dibenzo[b,f]oxepine derivatives often involves intramolecular cyclization strategies where the bromine atom can be displaced or involved in coupling reactions. The benzyloxy group serves as a protecting group for the phenolic oxygen, which can be deprotected at a later stage to yield the final product or to allow for further functionalization.

While specific total syntheses of complex natural products commencing directly from this compound are not extensively reported in publicly available literature, its role as a precursor to the dibenzo[b,f]oxepine core is a critical step in the synthetic routes towards such molecules. researchgate.netnih.gov The general synthetic utility is highlighted by the various methods developed for the construction of the dibenzo[b,f]oxepine system, some of which could potentially utilize this starting material. researchgate.netnih.gov

Precursor for Advanced Materials and Polymer Science

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in the fields of polymer science and advanced materials. The following subsections outline potential, though not yet documented, applications based on the compound's chemical structure.

Monomer or Cross-linking Agent for Functional Polymers

In principle, the bifunctional nature of this compound, possessing both a hydroxyl group and a reactive bromide, could allow it to act as a monomer in step-growth polymerization. The hydroxyl group could undergo esterification or etherification, while the bromo group could participate in coupling reactions such as Suzuki or Heck coupling to form the polymer backbone. However, no such polymers have been reported in the literature.

Building Block for Optoelectronic Materials

The synthesis of organic materials with specific optoelectronic properties often relies on the construction of conjugated systems. While this compound contains aromatic rings, its direct application as a building block for optoelectronic materials has not been described in available research.

Incorporation into Supramolecular Assemblies

The formation of supramolecular assemblies is driven by non-covalent interactions. The functional groups present in this compound, such as the aromatic rings and the hydroxyl group, could potentially participate in hydrogen bonding and π-π stacking interactions. However, there are no specific studies reporting its use in the design of supramolecular structures.

Applications in Catalyst and Ligand Design for Organic Transformations

The design of effective catalysts and ligands is a cornerstone of modern organic synthesis. While molecules with similar structural motifs are used in catalysis, there is no available research to indicate that this compound has been specifically employed for the design of new catalysts or ligands for organic transformations.

Photochemical and Electrochemical Transformations for Chemical Synthesis

Photochemical and electrochemical methods offer green and efficient alternatives for chemical synthesis. A search of the current scientific literature does not reveal any specific studies on the photochemical or electrochemical transformations of this compound.

Chemical Biology Probes and Imaging Agents (focusing on chemical synthesis and properties, not biological activity)

The strategic positioning of reactive functional groups in this compound makes it a valuable, though not yet widely reported, scaffold for the synthesis of chemical biology probes and imaging agents. Its structure, featuring a bromo-substituent ortho to a benzyloxy group and a hydroxymethyl group, provides multiple handles for synthetic diversification to construct sophisticated molecular tools for imaging. The core utility of this compound lies in its potential to serve as a precursor to various fluorescent heterocyclic systems.

The primary synthetic advantage of this compound is the presence of the aryl bromide. This functionality is a cornerstone of modern organometallic cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly relevant for the synthesis of fluorescent probes, where the core fluorophore is often assembled through such reactions.

Synthetic Pathways to Fluorescent Scaffolds:

One of the most direct applications of this starting material is in the synthesis of substituted benzofurans , a class of heterocyclic compounds known to exhibit fluorescence. The synthesis can be initiated by the oxidation of the hydroxymethyl group of this compound to an aldehyde, yielding 2-bromo-5-(benzyloxy)benzaldehyde. This intermediate is then primed for palladium-catalyzed reactions. For instance, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (alkyne hydroalkoxylation), would furnish a 2-substituted benzofuran (B130515). The nature of the substituent introduced via the alkyne can be tailored to modulate the photophysical properties of the resulting probe.

A plausible synthetic route is outlined below:

Oxidation: Conversion of the primary alcohol of this compound to the corresponding aldehyde, 2-bromo-5-(benzyloxy)benzaldehyde.

Sonogashira Coupling: Palladium-catalyzed reaction of the aldehyde with a terminal alkyne (e.g., phenylacetylene (B144264) or a functionalized alkyne) to form a 2-(alkynyl)-5-(benzyloxy)benzaldehyde.

Cyclization: Intramolecular cyclization of the alkyne-aldehyde intermediate, often promoted by a base or a transition metal catalyst, to yield the benzofuran ring system.

The benzyloxy group at the 5-position is expected to act as an electron-donating group, which can enhance the fluorescence quantum yield of the resulting benzofuran fluorophore. The bromine atom, if retained or strategically introduced elsewhere, allows for further late-stage functionalization, for example, to attach a reactive group for bioconjugation.

Another important class of fluorophores derivable from this precursor are coumarins . While the synthesis is less direct, this compound can be transformed into a suitable salicylaldehyde (B1680747) derivative. For instance, debenzylation followed by formylation at the ortho position to the hydroxyl group would yield a substituted salicylaldehyde. However, a more direct, albeit hypothetical, route could involve the palladium-catalyzed carbonylation of the aryl bromide in the presence of a suitable coupling partner, followed by cyclization.

The development of fluorenones and fluorenols also represents a potential application. Palladium-catalyzed intramolecular C-C bond formation from bis(2-bromophenyl)methanols is a known method for synthesizing fluorenones. While this compound is not a bis-aryl compound itself, it could be coupled with another bromophenyl moiety to create a suitable precursor. The resulting fluorenone core is a versatile fluorophore whose emission properties are sensitive to the substitution pattern.

Properties of Derived Probes:

The chemical and photophysical properties of probes derived from this compound would be highly dependent on the final heterocyclic scaffold and its substituents.

Photophysical Properties: Probes based on benzofuran or coumarin (B35378) scaffolds are typically fluorescent in the blue to green region of the visible spectrum. The presence of the benzyloxy group (or a deprotected hydroxyl group) at the 5-position would likely lead to a bathochromic (red) shift in both the absorption and emission maxima compared to the unsubstituted parent fluorophore. This is due to the extension of the π-conjugated system and the electron-donating nature of the oxygen atom. The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to be influenced by the substituents and the polarity of the environment.

Chemical Properties: The bromine atom on the starting material is a key feature for synthetic diversification. In the final probe molecule, should this or another halogen be present, it can be used for further modifications via Suzuki or Sonogashira cross-coupling reactions. This allows for the attachment of recognition motifs (e.g., for specific enzymes or biomolecules) or reactive handles for covalent labeling of biological targets. For example, a bromo-substituted fluorescein (B123965) derivative has been shown to be a versatile platform for creating a variety of functionalized probes through such cross-coupling reactions. mdpi.com

The table below summarizes the potential classes of fluorescent probes that could be synthesized from this compound and their expected properties.

Probe ClassKey Synthetic StrategyExpected Photophysical PropertiesPotential for Further Functionalization
Benzofurans Oxidation followed by Sonogashira coupling and intramolecular cyclization.Blue-green fluorescence, sensitive to solvent polarity.High, via modification of the alkyne or late-stage functionalization.
Coumarins Conversion to a salicylaldehyde derivative followed by condensation reaction (e.g., Pechmann, Knoevenagel).Strong blue-green fluorescence, often with high quantum yields.Moderate, depending on the synthetic route and retained functional groups.
Fluorenones Coupling to a second bromophenyl unit followed by intramolecular cyclization.Green-yellow fluorescence, sensitive to substitution.High, through modification of either aromatic ring.

Future Research Directions and Emerging Opportunities in 5 Benzyloxy 2 Bromophenyl Methanol Research

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

One promising avenue is the direct and selective oxidation of a C-H bond at the benzylic position of a suitable precursor. acs.orgmdpi.com For instance, the use of bis(methanesulfonyl) peroxide as an oxidant has shown potential for the selective monooxidation of alkylated benzenes to benzylic alcohols, a method that could be adapted for the synthesis of the target compound. organic-chemistry.org Such approaches would reduce the number of synthetic steps and the generation of waste.

Furthermore, the bromination step in the synthesis of (5-(Benzyloxy)-2-bromophenyl)methanol is a key area for improvement. Traditional brominating agents can be hazardous and produce significant waste. acs.org The development of greener bromination methods, such as those using sodium bromide with an oxidizing agent or employing catalytic systems, could significantly enhance the sustainability of the synthesis. digitellinc.comsci-hub.se These methods often offer higher selectivity and can be performed under milder conditions. researchgate.netnih.gov

Table 1: Comparison of Traditional vs. Atom-Economical Synthetic Approaches

Synthetic StepTraditional MethodAtom-Economical/Efficient AlternativeKey Advantages
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS) with a catalyst, or NaBr/OxidantReduced hazard, improved selectivity, less waste. sci-hub.seresearchgate.netnih.gov
Hydroxymethylation Grignard reaction with formaldehyde (B43269)Direct C-H hydroxymethylationFewer steps, avoids organometallic reagents.
Benzyloxy Etherification Williamson ether synthesis with benzyl (B1604629) bromideCatalytic etherificationMilder conditions, potential for higher yields. nih.gov

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel reactivity and selective transformations. The presence of the bromine atom, the benzylic alcohol, and the benzyloxy ether on the same aromatic ring allows for a variety of selective functionalizations.

Future research could focus on the chemoselective manipulation of this molecule. For instance, palladium-catalyzed cross-coupling reactions at the C-Br bond could be explored to introduce new carbon-carbon or carbon-heteroatom bonds, while leaving the benzylic alcohol and ether functionalities intact. organic-chemistry.org Conversely, selective oxidation of the benzylic alcohol to an aldehyde or carboxylic acid could provide a different set of derivatives. mdpi.com

The interplay between the different functional groups could also lead to unprecedented reactivity. For example, intramolecular reactions could be designed to generate novel heterocyclic scaffolds. Furthermore, the development of stereodivergent synthetic methods could allow for the controlled synthesis of chiral derivatives of this compound, which is of significant interest in medicinal chemistry. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For a molecule like this compound, these computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity of, for example, further aromatic substitutions on the phenyl ring. nih.gov This could guide the design of experiments to achieve a desired substitution pattern with high efficiency. Reinforcement learning algorithms are also being developed to optimize reaction conditions in real-time, leading to higher yields and reduced development time. chemrxiv.org

Table 2: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML ToolPotential Impact
Reaction Prediction Random Forest ModelsAccurate prediction of regioselectivity in functionalization reactions. nih.gov
Reaction Optimization Reinforcement LearningIdentification of optimal reaction conditions for higher yields and purity. chemrxiv.org
Spectra Prediction Neural NetworksAiding in the structural elucidation of new derivatives. researchgate.net

Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced in-situ spectroscopic techniques, such as online Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer the ability to monitor chemical reactions in real-time. nih.govrsc.orgmagritek.com

Applying these techniques to the synthesis and reactions of this compound could provide invaluable insights. For example, in-situ NMR could be used to monitor the formation of intermediates in a Grignard reaction used to introduce the hydroxymethyl group, helping to optimize the reaction and minimize side products. nih.govcardiff.ac.ukrsc.org Similarly, operando FTIR spectroscopy could be employed to study the kinetics and mechanism of catalytic reactions involving the benzylic alcohol. capes.gov.brberkeley.eduresearchgate.net

This detailed mechanistic information can then be used to rationally design more efficient and selective reactions, as well as to troubleshoot and optimize existing processes.

Sustainable and Circular Chemistry Approaches for this compound Chemistry

The principles of sustainable and circular chemistry aim to minimize the environmental impact of chemical processes. For this compound, this encompasses the entire lifecycle of the compound, from its synthesis to its potential applications and end-of-life.

Future research will likely focus on the use of renewable starting materials and greener solvents in its synthesis. capes.gov.br Biocatalysis, using enzymes to perform specific chemical transformations, is another promising avenue for developing more sustainable synthetic routes.

Q & A

Q. What are the most reliable synthetic routes for (5-(Benzyloxy)-2-bromophenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves benzyloxy group protection, bromination, and subsequent functionalization. For example:

  • Step 1: Protection of the phenol group via benzylation using benzyl chloride (BnCl) under basic conditions (e.g., NaOH in methanol, reflux for 6 hours) .
  • Step 2: Bromination at the para position using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
  • Step 3: Reduction of a ketone intermediate (e.g., using NaBH₄) to yield the methanol group .
    Optimization Tips: Monitor reaction progress via TLC, and adjust solvent polarity (e.g., THF for better solubility) to improve yields (>80%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the benzyloxy group (δ 4.8–5.2 ppm for OCH₂Ph) and bromophenyl signals (δ 7.0–7.5 ppm). The methanol proton appears as a broad singlet (~δ 2.5 ppm) .
  • IR Spectroscopy: Confirm the -OH stretch (~3200–3400 cm⁻¹) and aromatic C-Br absorption (~500–600 cm⁻¹) .
  • Mass Spectrometry: Use HRMS to verify the molecular ion peak (expected m/z ~307.18 for C₁₅H₁₅BrO₂) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at the ortho position activates the aromatic ring toward nucleophilic substitution (e.g., Suzuki coupling or amination). Key factors:

  • Steric Hindrance: The benzyloxy group at position 5 may slow reactions, requiring polar aprotic solvents (DMF, DMSO) .
  • Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions, with microwave-assisted heating (120°C, 1 hour) to enhance efficiency .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electron density maps. The bromine atom directs electrophiles to the para position (lowest activation energy, ~15 kcal/mol) .
  • Molecular Dynamics Simulations: Analyze solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways .
  • Validation: Compare computational results with experimental HPLC data on reaction intermediates .

Q. How do structural analogs of this compound compare in inhibiting cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Assays: Test inhibition using human liver microsomes and LC-MS/MS to monitor metabolite formation. The benzyloxy group enhances binding affinity (IC₅₀ ~2.5 µM) compared to methoxy analogs (IC₅₀ ~5.8 µM) .
  • Docking Studies: Use AutoDock Vina to map interactions with CYP3A4’s heme center. Key residues: Phe304 (π-π stacking with benzyloxy) and Thr309 (hydrogen bonding with -OH) .

Q. What strategies resolve contradictions in reported reaction yields for derivatizing this compound?

Methodological Answer:

  • Byproduct Analysis: Use GC-MS to identify side products (e.g., debrominated species or over-oxidized aldehydes) .
  • DoE (Design of Experiments): Vary temperature, catalyst loading, and solvent systematically. For example, reducing Pd catalyst from 5 mol% to 2 mol% decreases side reactions while maintaining >70% yield .
  • Reproducibility Checks: Cross-validate results using alternative bromination agents (e.g., CuBr₂ vs. NBS) .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

Methodological Answer:

  • Stability Tests: Expose the compound to HCl (1M) and NaOH (1M) at 25°C. HPLC data shows <5% degradation in 24 hours under acidic conditions but >20% decomposition in basic media due to benzyloxy cleavage .
  • Mitigation Strategies: Use buffered solutions (pH 6–7) during reactions and avoid prolonged exposure to strong bases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.